(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
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Overview
Description
Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for over 100 years . They are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . These compounds can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A specific synthesis method for “(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate” was not found in the available literature.Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties .Scientific Research Applications
Anticancer Applications
This compound and its derivatives have been extensively studied for their anticancer properties. For instance, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines such as HCT-116 (colorectal cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) analysis has been discussed to optimize these compounds' efficacy as anticancer agents (Rahmouni et al., 2016). Additionally, some derivatives have been specifically tested for their anticancer activity, showing significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, with certain compounds revealing potent IC50 values, indicating their strong potential as anticancer agents (Abdellatif et al., 2014).
Anti-Inflammatory and Antinociceptive Applications
Research into 2-aminopyrimidine derivatives as ligands for the histamine H4 receptor has revealed the potential of these compounds in treating inflammation and pain. This line of study indicates that optimizing the pyrimidine and piperazine moieties can significantly enhance the compounds' in vitro potency and efficacy in animal models as anti-inflammatory and antinociceptive agents, supporting the role of H4 receptor antagonists in managing pain and inflammation (Altenbach et al., 2008).
Antimicrobial Applications
Derivatives of the compound have also been explored for their antimicrobial properties. Novel pyrazole derivatives linked with pyrazolo[4,3-d]-pyrimidine moieties have been synthesized and evaluated for their in vitro antimicrobial activities. Among these, specific compounds exhibited superior antimicrobial activity, highlighting their potential as novel antimicrobial agents (Hafez et al., 2016).
Antitubercular Applications
The exploration of nitrogen-rich hybrids combining piperazine, pyrimidine, and pyrazole moieties has been carried out with a focus on antitubercular activity. These hybrids were synthesized and subjected to both in silico and in vitro evaluations against Mycobacterium tuberculosis, with some compounds demonstrating potent activity and thus offering a new avenue for tuberculosis treatment strategies (Vavaiya et al., 2022).
Enzyme Inhibition for Neuroinflammation Imaging
Another intriguing application is the synthesis of specific derivatives as potential PET (Positron Emission Tomography) agents for imaging the IRAK4 enzyme in neuroinflammation. These agents aim to enable the non-invasive study of neuroinflammatory processes, which is crucial for understanding and treating various neurodegenerative diseases (Wang et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound (S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cancer cells .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis . This disruption of the cell cycle is particularly detrimental to rapidly dividing cells, such as cancer cells .
Pharmacokinetics
The compound has shown significant inhibitory activity against cancer cell lines, suggesting that it has good bioavailability .
Result of Action
The result of the compound’s action is a significant reduction in the growth of cancer cells . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines . It also induces apoptosis within these cells .
Biochemical Analysis
Biochemical Properties
The compound has been reported to interact with CDK2 (Cyclin-Dependent Kinase 2), a key regulator of the cell cycle . It acts as an inhibitor of CDK2, thereby affecting the progression of the cell cycle . The compound’s interaction with CDK2 suggests that it may have a role in biochemical reactions involving cell cycle regulation .
Cellular Effects
In terms of cellular effects, (S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by affecting cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound is believed to be related to its inhibitory effect on CDK2 . By inhibiting CDK2, the compound can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings have not been reported, its inhibitory effects on cell growth suggest that it may have long-term effects on cellular function .
Properties
IUPAC Name |
tert-butyl (3S)-4-(6-amino-1,3-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O2/c1-10-9-23(16(25)26-17(3,4)5)7-8-24(10)14-12-11(2)21-22(6)13(12)19-15(18)20-14/h10H,7-9H2,1-6H3,(H2,18,19,20)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZCWZVSAVPVOW-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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